molecular formula C8H13ClO3S B2421196 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride CAS No. 2243513-80-4

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride

Cat. No.: B2421196
CAS No.: 2243513-80-4
M. Wt: 224.7
InChI Key: BPAAODAEYSARNX-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Anhydrous dichloromethane, tetrahydrofuran.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl group into organic molecules. It is also used in the synthesis of various heterocyclic compounds .

Biology and Medicine

In biological and medicinal research, this compound is used to modify biomolecules, such as peptides and proteins, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol: The precursor to the sulfonyl chloride derivative.

    (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonamide: A derivative formed by reaction with amines.

    (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonate: A derivative formed by reaction with alcohols.

Uniqueness

The uniqueness of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride lies in its ability to introduce the sulfonyl group into various organic molecules, making it a versatile reagent in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that can influence the outcome of chemical reactions .

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAAODAEYSARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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